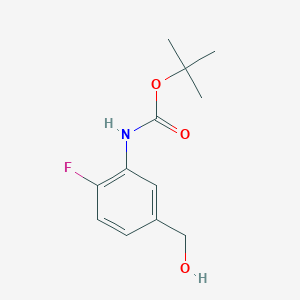

tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and hydroxymethyl group onto the phenyl ring . The reaction conditions often include the use of a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. For instance, a series of related compounds were synthesized and tested for their efficacy in reducing inflammation in vivo using the carrageenan-induced rat paw edema model. Compounds similar to tert-butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate showed promising results, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This highlights the potential of these compounds as therapeutic agents for inflammatory conditions.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Structure-activity relationship (SAR) studies have indicated that modifications to the phenolic structure can enhance the antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, certain derivatives demonstrated low micromolar IC50 values, indicating strong inhibitory effects on cancer cell proliferation . The introduction of specific substituents was found to significantly improve solubility and bioactivity, making these compounds candidates for further development in cancer therapy.

Synthetic Methodologies

Synthesis of Lacosamide Derivatives

One of the notable applications of this compound is its role as a synthetic intermediate in the preparation of lacosamide and related compounds. The synthesis involves the use of tert-butyl carbamate derivatives as precursors, which undergo various reactions to yield pharmacologically active molecules . This pathway not only enhances the efficiency of drug synthesis but also improves yields compared to traditional methods.

Chemoselective Reactivity

Recent studies have explored the chemoselective reactivity of phenylcarbamates, including tert-butyl derivatives. These investigations revealed that primary amines react selectively, forming urea derivatives under specific conditions. This property can be leveraged in synthetic organic chemistry to create complex molecules with high specificity .

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate enzymes by forming covalent or non-covalent interactions with active sites. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2-fluoro-5-hydroxyphenyl)carbamate: Similar structure but lacks the hydroxymethyl group.

tert-Butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate: Contains additional bromine and trifluoromethyl groups.

tert-Butyl carbamate: Lacks the fluorine and hydroxymethyl groups.

Uniqueness

tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate is unique due to the presence of both fluorine and hydroxymethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a fluorine atom, and a hydroxymethyl substituent on a phenyl ring, which contribute to its unique chemical behavior. Its molecular formula is C12H16FNO3, with a molecular weight of approximately 229.26 g/mol. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom may enhance binding affinity to specific receptors or enzymes. The compound's mechanism of action involves modulation of signaling pathways, potentially influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it was tested in a carrageenan-induced rat paw edema model, showing significant inhibition of inflammation compared to control groups. The percentage of inhibition ranged from 39% to 54%, indicating its potential as an anti-inflammatory agent .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

The compound has been evaluated for its effects on CFTR function, which is crucial in cystic fibrosis treatment. In cell-based assays, this compound demonstrated the ability to potentiate CFTR activity, suggesting its potential use in therapies targeting cystic fibrosis .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits enhanced biological activity due to the combination of its functional groups. For example:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial & Anti-inflammatory | 0.236 |

| Compound A | Antimicrobial | 0.500 |

| Compound B | Anti-inflammatory | 0.300 |

Case Studies

- Case Study on Antimicrobial Activity : In a study conducted by , this compound was tested against a panel of bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µM.

- Case Study on CFTR Potentiation : Another study highlighted the compound's role in enhancing chloride secretion in human bronchial epithelial cells with CFTR mutations, demonstrating an EC50 value of 1.5 µM .

Properties

IUPAC Name |

tert-butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-10-6-8(7-15)4-5-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGJRKNOTDSSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.